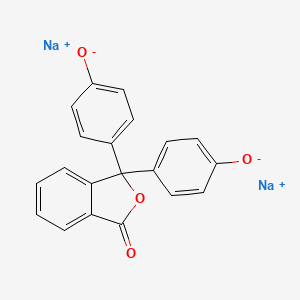
2-((2-Nitrophenyl)amino)ethanol
Übersicht
Beschreibung
“2-((2-Nitrophenyl)amino)ethanol” is a chemical compound with the CAS Number: 4926-55-0 . Its molecular formula is C8H10N2O3 and it has a molecular weight of 182.18 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-((2-Nitrophenyl)amino)ethanol” is 1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-((2-Nitrophenyl)amino)ethanol” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry
Research by Palchikov (2015) demonstrates the use of 2-amino-1-(4-nitrophenyl)ethanol in synthesizing oxazaheterocycles, which have potential applications in pharmaceuticals and organic synthesis. This compound reacts with various electrophilic reagents to form 1,3-oxazolidin-2-one, 1,3-oxazolidine, morpholin-2-, -3-one, and -2,3-dione, showcasing its versatility in heterocyclic chemistry (Palchikov, 2015).
Polymer Science
Hosseini and Hoshangi (2015) conducted research on polymers containing azobenzene groups, which include derivatives of 2-((2-Nitrophenyl)amino)ethanol. These polymers exhibit interesting liquid crystalline properties and electrical conductivity, suggesting potential applications in electronic and optical devices (Hosseini & Hoshangi, 2015).
Electro-Optical Materials
A study by Jecs et al. (2009) focuses on derivatives of 2-((2-Nitrophenyl)amino)ethanol for developing electro-optical active polyurethanes. These derivatives have been characterized for their non-linear optical (NLO) properties, indicating potential use in electro-optical devices and materials (Jecs et al., 2009).
Photoreactive Materials
Research involving 2-((2-Nitrophenyl)amino)ethanol derivatives, such as the study on photoreactive azobenzene-containing polymers, highlights its application in creating materials that change properties under light exposure. This can be instrumental in the development of smart materials and photonic devices (Sabet & Khoshsima, 2010).
Synthetic Organic Chemistry
Corrie et al. (1992) explored the use of 1-(2-Nitrophenyl)ethanol, a related compound, in synthesizing 'caged' ATP, demonstrating its importance in creating biologically relevant molecules. This highlights the role of such compounds in synthetic organic chemistry, particularly in synthesizing complex biomolecules (Corrie et al., 1992).
Chemical Transformations
Kuziv et al. (2017) investigated the use of 2-{2-[3-amino-2-(4-aminophenyl)propyl]phenoxy}ethanol, derived from 2-(2-nitrophenyl)aminoethanolderivatives, in chemical reduction processes. This research sheds light on the transformation of these compounds into different structural forms, which can be useful in various chemical synthesis applications (Kuziv, Shablykina, & Khilya, 2017).
Carbohydrate Research
The study by Pistia-Brueggeman and Hollingsworth (2003) utilized the o-nitrophenyl group, similar to 2-((2-Nitrophenyl)amino)ethanol, as a protecting/activating group in synthesizing beta-glycosides of N-acetylglucosamine. This application is significant in carbohydrate chemistry, especially in the synthesis of glycosides and glycoconjugates (Pistia-Brueggeman & Hollingsworth, 2003).
Organic Synthesis
Robles et al. (1993) introduced a new base-labile carboxyl protecting group derived from 2-((2-Nitrophenyl)amino)ethanol, expanding its application in organic synthesis, especially in protecting carboxyl groups during chemical reactions (Robles, Pedroso, & Grandas, 1993).
Pharmaceutical Sciences
The modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, closely related to 2-((2-Nitrophenyl)amino)ethanol, has been studied for its impact on sympathomimetic activity, suggesting potential pharmaceutical applications in modifying receptor responses (Lands, Ludueña, & Buzzo, 1967).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315-H319, which mean it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
2-(2-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUYKNCQNVIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063650 | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Nitrophenyl)amino)ethanol | |
CAS RN |
4926-55-0 | |
| Record name | HC Yellow 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((2-nitrophenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Yellow no | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HC Yellow no | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-nitrophenyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC YELLOW NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVT2KMV9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)


![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)






